2-(4-Fluorothiophen-3-yl)acetonitrile
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Overview
Description
2-(4-Fluorothiophen-3-yl)acetonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom and a nitrile group in the structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorothiophen-3-yl)acetonitrile typically involves the functionalization of thiophene rings. One common method is the reaction of 2-(thiophen-2-yl)acetonitrile with fluorinating agents such as perchloryl fluoride (FClO3) in the presence of a base like sodium ethoxide in N,N-dimethylformamide . This reaction selectively introduces a fluorine atom at the 4-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using gaseous fluorinating agents like SF3+ generated by electron ionization of sulfur hexafluoride . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorothiophen-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of catalysts like palladium.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorothiophen-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-Fluorothiophen-3-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluorothiophen-2-yl)acetonitrile
- 2-Fluoro-(2-thiophen-2-yl)acetonitrile
- 4-Fluorophenylacetonitrile
Uniqueness
2-(4-Fluorothiophen-3-yl)acetonitrile is unique due to the specific positioning of the fluorine atom on the thiophene ring, which imparts distinct electronic and steric properties. This positioning can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-fluorothiophen-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNS/c7-6-4-9-3-5(6)1-2-8/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDDQZQZMTWTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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